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Compound of Interest

Compound Name: 2,5,5-Trimethylheptane

Cat. No.: B073589 Get Quote

This in-depth technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the structural, energetic, and spectroscopic properties of

2,5,5-trimethylheptane. The content is tailored for researchers, scientists, and professionals in

the field of drug development and computational chemistry, offering a foundational

understanding of the theoretical approaches and their practical implementation.

Introduction to 2,5,5-Trimethylheptane
2,5,5-Trimethylheptane (C₁₀H₂₂) is a branched-chain alkane with the chemical structure

illustrated below.[1][2][3][4] Understanding its conformational landscape, thermodynamic

stability, and vibrational properties is crucial for various applications, including the development

of force fields for molecular simulations and the prediction of its chemical behavior. Quantum

chemical calculations provide a powerful tool for obtaining these properties with high accuracy.

[5]

Theoretical Background and Computational
Methods
The study of molecules like 2,5,5-trimethylheptane at the quantum mechanical level relies on

solving the time-independent Schrödinger equation. Due to the complexity of this equation for

many-electron systems, various approximations and computational methods have been

developed.
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2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a popular method for electronic structure

calculations due to its favorable balance between accuracy and computational cost.[6][7][8] In

DFT, the electron density is the central quantity used to calculate the total energy of the

system. A key component of DFT is the exchange-correlation functional, which approximates

the complex many-body effects. Common functionals include B3LYP, which has been shown to

provide reliable results for a wide range of chemical systems.[6][7][9][10]

2.2. Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization.[5]

While computationally more demanding than DFT, methods like Møller-Plesset perturbation

theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide highly accurate

results, often referred to as the "gold standard" in quantum chemistry.[5][11] These methods

are particularly useful for obtaining benchmark energetic data.

Computational Protocol: A Step-by-Step Guide
The following section outlines a typical workflow for performing quantum chemical calculations

on 2,5,5-trimethylheptane.

3.1. Conformational Analysis

Due to the presence of multiple rotatable single bonds, 2,5,5-trimethylheptane can exist in

numerous conformations. A thorough conformational search is the first critical step to identify

the low-energy structures on the potential energy surface.

Methodology: A common approach involves a systematic or stochastic search using

molecular mechanics force fields (e.g., MMFF94) to generate a large number of initial

conformers. These conformers are then typically optimized at a lower level of theory, such as

DFT with a smaller basis set (e.g., B3LYP/6-31G(d)), to narrow down the set of unique, low-

energy structures. The resulting unique conformers are then subjected to further optimization

at a higher level of theory.

3.2. Geometry Optimization
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For each identified conformer, a full geometry optimization is performed to locate the stationary

point on the potential energy surface corresponding to a local minimum.

Methodology: The geometry of each conformer is optimized using a higher-level theoretical

method, for instance, the B3LYP functional with a larger basis set like 6-311+G(d,p).[6][9]

The optimization process continues until the forces on the atoms and the energy change

between successive steps fall below predefined convergence criteria.

3.3. Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed for each

stable conformer. These calculations serve two primary purposes:

Characterization of Stationary Points: The nature of the stationary point is determined by

analyzing the Hessian matrix (the matrix of second derivatives of the energy with respect to

atomic coordinates). A true minimum on the potential energy surface will have all real

(positive) vibrational frequencies. The presence of one imaginary frequency indicates a

transition state.

Prediction of Infrared Spectra: The calculated vibrational frequencies and their corresponding

intensities can be used to predict the infrared (IR) spectrum of the molecule.[12][13][14]

These frequencies are often scaled by an empirical factor to better match experimental data.

Methodology: Harmonic vibrational frequencies are calculated at the same level of theory

used for the geometry optimization (e.g., B3LYP/6-311+G(d,p)).

3.4. Thermochemical Analysis

The results from the vibrational frequency calculations are used to compute various

thermochemical properties by applying statistical mechanics principles.

Methodology: Key thermochemical parameters such as the zero-point vibrational energy

(ZPVE), enthalpy, entropy, and Gibbs free energy are calculated.[10][15] These values allow

for the determination of the relative stabilities of the different conformers at a given

temperature. The enthalpy of formation can also be calculated using isodesmic reactions or

other established protocols.[10]
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Data Presentation: Calculated and Experimental
Properties
The following tables summarize the kind of quantitative data that would be obtained from

quantum chemical calculations and compares them with available experimental or critically

evaluated data from the National Institute of Standards and Technology (NIST).[1][16]

Table 1: Thermophysical Properties of 2,5,5-Trimethylheptane

Property Experimental/Evaluated Value (NIST)

Molecular Weight 142.28 g/mol [2]

Normal Boiling Point 155.8 °C (428.95 K)[16]

Critical Temperature 329.7 °C (602.85 K)[16]

Critical Pressure 2.48 MPa[16]

Critical Density 0.24 g/cm³[16]

Table 2: Representative Thermochemical Data for Alkanes (Illustrative)

Property Computational Method Calculated Value (kcal/mol)

Standard Enthalpy of

Formation (Isooctane)
CBS-QB3 -54.40 ± 1.60[10]

Standard Enthalpy of

Formation (Isooctane)
Experimental -53.54 ± 0.36[10]

Note: Specific calculated thermochemical data for 2,5,5-trimethylheptane is not readily

available in the searched literature. The data for isooctane, a structural isomer, is provided for

illustrative purposes to show the expected accuracy of high-level computations.[10]

Visualization of Computational Workflows
Visualizing the logical flow of a computational chemistry study is essential for understanding

the interdependencies of different calculation steps.
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Figure 1: General Workflow for Quantum Chemical Calculations
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Caption: General workflow for quantum chemical calculations.
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Figure 2: Logical Relationship of Computational Parameters
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Caption: Logical relationship of computational parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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